molecular formula C20H22N6O B12249417 2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12249417
M. Wt: 362.4 g/mol
InChI Key: YKYRQJUTWDBXBX-UHFFFAOYSA-N
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Description

2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyrrole structureCommon reagents used in these reactions include hydrazines, carboxylic acids, and benzoyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction yields and reduce reaction times . The use of catalysts and optimized reaction conditions is also crucial in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, carboxylic acids, benzoyl chlorides, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as ethanol or toluene and may require specific temperatures and pressures to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazole and pyridazine rings, such as:

Uniqueness

What sets 2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial processes .

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone

InChI

InChI=1S/C20H22N6O/c1-2-17-21-22-18-8-9-19(23-26(17)18)24-10-15-12-25(13-16(15)11-24)20(27)14-6-4-3-5-7-14/h3-9,15-16H,2,10-13H2,1H3

InChI Key

YKYRQJUTWDBXBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5

Origin of Product

United States

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